![molecular formula C22H20O4 B1635302 Methyl 3,5-bis(benzyloxy)benzoate CAS No. 58605-10-0](/img/structure/B1635302.png)
Methyl 3,5-bis(benzyloxy)benzoate
Overview
Description
Methyl 3,5-bis(benzyloxy)benzoate: is an organic compound with the molecular formula C22H20O4 . It is a derivative of benzoic acid, featuring two benzyloxy groups attached to the benzene ring at the 3 and 5 positions, and a methyl ester group at the carboxyl position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-bis(benzyloxy)benzoate can be synthesized through the reaction of 3,5-dihydroxybenzoic acid methyl ester with benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3,5-bis(benzyloxy)benzoate can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
Building Block for Complex Molecules
Methyl 3,5-bis(benzyloxy)benzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of dendrimers and glycodendrimers, which are important in drug delivery systems due to their ability to encapsulate therapeutic agents and enhance bioavailability . The compound's reactive benzyloxy groups allow for further functionalization, making it an essential intermediate in synthesizing more complex organic molecules.
Dendritic Structures
The compound has been employed in synthesizing monodispersed dendritic polyesters using convergent growth processes. These dendritic structures exhibit unique properties that can be tailored for specific applications in materials science . Dendrimers made from this compound have shown promise in biomedical applications due to their low toxicity and high drug-loading capacity.
Applications in Materials Science
Luminescent Materials
Research has demonstrated that derivatives of this compound can be used to synthesize luminescent lanthanide coordination complexes. These complexes display unique emission properties that are valuable for applications in optoelectronics and photonics . The incorporation of lanthanides into these structures enhances their luminescent properties, making them suitable for use in sensors and imaging technologies.
Polymer Chemistry
In polymer chemistry, this compound has been used to create advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can improve material performance for applications ranging from coatings to structural components .
Mechanism of Action
The mechanism of action of methyl 3,5-bis(benzyloxy)benzoate largely depends on its chemical reactivity. The benzyloxy groups can participate in various chemical reactions, such as nucleophilic substitution or oxidation, which can alter the compound’s properties and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further react under physiological conditions .
Comparison with Similar Compounds
- Methyl 3,5-dihydroxybenzoate
- Methyl 3,5-dimethoxybenzoate
- Methyl 3,5-dibenzyloxybenzoate
Comparison:
- Methyl 3,5-dihydroxybenzoate lacks the benzyloxy groups, making it less hydrophobic and less reactive in certain substitution reactions.
- Methyl 3,5-dimethoxybenzoate has methoxy groups instead of benzyloxy groups, which can influence its reactivity and solubility.
- Methyl 3,5-dibenzyloxybenzoate is similar but may have different steric and electronic effects due to the presence of additional benzyloxy groups .
Methyl 3,5-bis(benzyloxy)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields of research and industry.
Biological Activity
Methyl 3,5-bis(benzyloxy)benzoate (C22H20O4) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features two benzyloxy groups at the 3 and 5 positions of a benzoate structure, along with a methyl ester group. This configuration not only affects its solubility and reactivity but also its biological interactions. The compound is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:
- Oxidation : The benzyloxy groups can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The compound can be reduced to yield corresponding alcohols.
- Nucleophilic Substitution : The ester group can participate in hydrolysis, releasing benzoic acid under physiological conditions .
These reactions may lead to the formation of active metabolites that exhibit biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various compounds showed that it had significant activity against several bacterial strains. The compound's structure allows it to interact effectively with microbial membranes, disrupting their integrity and function .
Cytotoxicity Studies
In cytotoxicity assays, this compound demonstrated selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing potential anticancer agents that minimize adverse effects on healthy tissues .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against Staphylococcus epidermidis. The results indicated a significant reduction in bacterial viability upon treatment with the compound, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .
- Cytotoxicity Profile : In vitro studies conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 µM. This indicates a promising lead for further development into anticancer therapies .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity (IC50 µM) |
---|---|---|---|
This compound | Bis(benzyloxy) derivative | High | 10-30 |
Methyl 3,5-dihydroxybenzoate | Hydroxyl derivative | Moderate | >50 |
Methyl 3,5-dimethoxybenzoate | Dimethoxy derivative | Low | >100 |
This table illustrates that this compound exhibits superior antimicrobial activity and lower cytotoxicity compared to its analogs.
Properties
IUPAC Name |
methyl 3,5-bis(phenylmethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCMRLPXFXVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974153 | |
Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58605-10-0 | |
Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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